molecular formula C20H23FN4O3S B2554975 Ethyl 1-((3-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate CAS No. 851810-41-8

Ethyl 1-((3-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate

Cat. No. B2554975
CAS RN: 851810-41-8
M. Wt: 418.49
InChI Key: IGVWYKZISHMJAE-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including a fluorophenyl group, a thiazolotriazole ring, and a piperidine ring . The presence of these groups suggests that this compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular formula of this compound is C20H23FN4O3S . It has an average mass of 418.485 Da and a monoisotopic mass of 418.147491 Da .

Scientific Research Applications

Antagonist Activity

A study conducted by Watanabe et al. (1992) explored the synthesis and antagonist activity of derivatives including 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione. These compounds, linked with piperidine groups, showed promising 5-HT2 antagonist activity, which is significant for applications in treating disorders like depression and anxiety [Watanabe et al., 1992].

Antimicrobial Properties

El‐Kazak and Ibrahim (2013) synthesized a novel series of polynuclear triazoloquinazolines and thiazolotriazolopyridines, starting from a similar compound structure. These compounds were evaluated for their antimicrobial activity, indicating potential use in developing new antimicrobial agents [El‐Kazak & Ibrahim, 2013].

Biological Activities in Hybrid Molecules

Başoğlu et al. (2013) investigated the synthesis of hybrid molecules containing various acid moieties and evaluated their biological activities. These molecules, including ethyl piperazine-1-carboxylate derivatives, exhibited antimicrobial, antilipase, and antiurease activities, suggesting their potential in medicinal chemistry [Başoğlu et al., 2013].

Tuberculosis Treatment

Jeankumar et al. (2013) designed and synthesized ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates by molecular hybridization. They evaluated these compounds for their activity against Mycobacterium tuberculosis, revealing potential applications in tuberculosis treatment [Jeankumar et al., 2013].

Antihypertensive Potential

Bayomi et al. (1999) prepared a series of 1,2,4-triazolol[1,5-alpha]pyrimidines, incorporating piperidine moieties, and evaluated their antihypertensive activity. This research suggests potential applications of similar compounds in developing antihypertensive agents [Bayomi et al., 1999].

Photoreaction in Fluoroquinolones

Cuquerella et al. (2004) investigated the photoreaction of fluoroquinolones, such as norfloxacin, which shares a structural similarity with the compound . They explored the photonucleophilic aromatic substitution in these compounds, shedding light on their potential use in photochemical applications [Cuquerella et al., 2004].

Structural Analysis in Medicinal Chemistry

Karczmarzyk and Malinka (2008) conducted a structural analysis of isothiazolopyridine derivatives, which are structurally related to the compound . This analysis provides insight into how molecular structure influences biological activity, essential for drug design and discovery [Karczmarzyk & Malinka, 2008].

properties

IUPAC Name

ethyl 1-[(3-fluorophenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN4O3S/c1-3-28-19(27)13-7-9-24(10-8-13)16(14-5-4-6-15(21)11-14)17-18(26)25-20(29-17)22-12(2)23-25/h4-6,11,13,16,26H,3,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGVWYKZISHMJAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(C2=CC(=CC=C2)F)C3=C(N4C(=NC(=N4)C)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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